molecular formula C14H9Br2IO2 B14787305 Benzeneacetic acid, 5-bromo-2-iodo-, 3-bromophenyl ester

Benzeneacetic acid, 5-bromo-2-iodo-, 3-bromophenyl ester

Cat. No.: B14787305
M. Wt: 495.93 g/mol
InChI Key: LVDUWZNAEFQUCZ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 5-bromo-2-iodo-, 3-bromophenyl ester is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 5-bromo-2-iodo-, 3-bromophenyl ester typically involves the esterification of Benzeneacetic acid, 5-bromo-2-iodo- with 3-bromophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic effects. The halogen atoms can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 5-bromo-2-iodo-, 3-bromophenyl ester involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on biological molecules, influencing their activity and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.

Comparison with Similar Compounds

  • Benzeneacetic acid, 2-bromo-5-iodo-, ethyl ester
  • Benzeneacetic acid, 4-bromo-2-iodo-, methyl ester
  • Benzeneacetic acid, 3-bromo-4-iodo-, phenyl ester

Comparison: Compared to similar compounds, Benzeneacetic acid, 5-bromo-2-iodo-, 3-bromophenyl ester is unique due to the specific positioning of the bromine and iodine atoms. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H9Br2IO2

Molecular Weight

495.93 g/mol

IUPAC Name

(3-bromophenyl) 2-(5-bromo-2-iodophenyl)acetate

InChI

InChI=1S/C14H9Br2IO2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2

InChI Key

LVDUWZNAEFQUCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)I

Origin of Product

United States

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